tert-Butyl 4-Methyl-2-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-Methyl-2-biphenylcarboxylate is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol. It is a biphenyl derivative commonly used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-Methyl-2-biphenylcarboxylate can be synthesized by reacting 4’-methyl-2-biphenylcarboxylic acid with isobutene in the presence of an acid catalyst . This reaction typically occurs under mild conditions, making it industrially advantageous .
Industrial Production Methods: The industrial production of this compound involves the same reaction as the laboratory synthesis but on a larger scale. The process permits high-quality production with a high yield under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-Methyl-2-biphenylcarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
tert-Butyl 4-Methyl-2-biphenylcarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the preparation of angiotensin II receptor antagonists, which are used to treat hypertension.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-Methyl-2-biphenylcarboxylate involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts on angiotensin II receptors, blocking their activity and thereby reducing blood pressure . The molecular pathways involved include the inhibition of the renin-angiotensin system, which plays a crucial role in blood pressure regulation.
Comparison with Similar Compounds
tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate: A biphenyl derivative used in the preparation of angiotensin II receptor antagonists.
2-tert-Butyl-4-methylphenol: Another biphenyl derivative with different functional groups.
Uniqueness: tert-Butyl 4-Methyl-2-biphenylcarboxylate is unique due to its specific structure, which allows it to be used as a versatile building block in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active compounds make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2-phenylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-10-11-15(14-8-6-5-7-9-14)16(12-13)17(19)20-18(2,3)4/h5-12H,1-4H3 |
InChI Key |
DGMCNUDMUQZHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.